molecular formula C12H10FNO4S2 B2679389 Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 439934-84-6

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2679389
CAS No.: 439934-84-6
M. Wt: 315.33
InChI Key: ZOMXNGWPQUYUNQ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H10FNO4S2 and a molecular weight of 315.34 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with a methyl ester and a sulfamoyl group attached to a 4-fluorophenyl group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate typically involves the reaction of 3-thiophenecarboxylic acid with methyl chloroformate to form the methyl ester. This intermediate is then reacted with 4-fluoroaniline and sulfamoyl chloride under appropriate conditions to yield the final product . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the 4-fluorophenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(N-phenylsulfamoyl)thiophene-2-carboxylate
  • Methyl 3-(N-(4-chlorophenyl)sulfamoyl)thiophene-2-carboxylate
  • Methyl 3-(N-(4-bromophenyl)sulfamoyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXNGWPQUYUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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